molecular formula C14H20O B14653789 3-(2-Pentylphenyl)prop-2-en-1-ol CAS No. 50674-52-7

3-(2-Pentylphenyl)prop-2-en-1-ol

Cat. No.: B14653789
CAS No.: 50674-52-7
M. Wt: 204.31 g/mol
InChI Key: ICJDDDPQXTVJOF-UHFFFAOYSA-N
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Description

3-(2-Pentylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C14H20O. This compound is characterized by a phenyl ring substituted with a pentyl group and a propen-1-ol group. It is a member of the allylic alcohol family, which are known for their reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Pentylphenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 2-pentylbenzaldehyde with allyl magnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 3-(2-pentylphenyl)prop-2-en-1-one. This method is advantageous due to its high yield and selectivity. The reaction is usually carried out under high pressure and temperature with a suitable catalyst such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions

3-(2-Pentylphenyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield the corresponding saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: 3-(2-Pentylphenyl)prop-2-enal or 3-(2-Pentylphenyl)prop-2-enoic acid.

    Reduction: 3-(2-Pentylphenyl)propan-1-ol.

    Substitution: 3-(2-Pentylphenyl)prop-2-en-1-chloride.

Scientific Research Applications

3-(2-Pentylphenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3-(2-Pentylphenyl)prop-2-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The phenyl ring and pentyl group contribute to the compound’s hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-ol, 3-phenyl-:

    Allyl alcohol: A simpler allylic alcohol with a similar reactive hydroxyl group but a different overall structure.

Uniqueness

3-(2-Pentylphenyl)prop-2-en-1-ol is unique due to the presence of the pentyl group, which imparts distinct physical and chemical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

50674-52-7

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

3-(2-pentylphenyl)prop-2-en-1-ol

InChI

InChI=1S/C14H20O/c1-2-3-4-8-13-9-5-6-10-14(13)11-7-12-15/h5-7,9-11,15H,2-4,8,12H2,1H3

InChI Key

ICJDDDPQXTVJOF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=CC=C1C=CCO

Origin of Product

United States

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